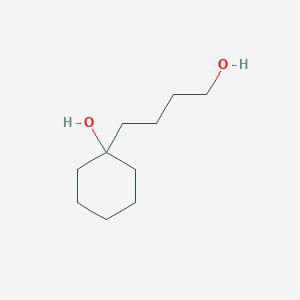

1-(4-Hydroxybutyl)cyclohexanol

Description

Properties

Molecular Formula |

C10H20O2 |

|---|---|

Molecular Weight |

172.26 g/mol |

IUPAC Name |

1-(4-hydroxybutyl)cyclohexan-1-ol |

InChI |

InChI=1S/C10H20O2/c11-9-5-4-8-10(12)6-2-1-3-7-10/h11-12H,1-9H2 |

InChI Key |

NBPGWKWPMXDJDK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(CCCCO)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations :

- Cyclohexanol: The simplest derivative, serving as a baseline for comparisons. Its boiling point (161°C) reflects its polarity and hydrogen-bonding capacity .

- 1-(Phenylmethyl)cyclohexanol: The bulky phenylmethyl group reduces volatility (lower boiling point under reduced pressure) and enhances lipophilicity .

- Trifluoromethyl derivatives : The electronegative CF₃ group likely increases chemical stability and alters solubility .

- Cyano-substituted analogs: These compounds (e.g., intermediates for O-demethylvenlafaxine) exhibit enhanced metabolic stability due to the cyano group, critical for pharmaceutical applications .

Neurotransmitter Reuptake Inhibitors

- WAY-260022 (NRI-022): A 1-(3-trifluoromethoxyphenyl)ethyl-substituted cyclohexanol derivative. Potently inhibits norepinephrine reuptake (IC₅₀ < 10 nM) with >100-fold selectivity over serotonin/dopamine transporters .

- Venlafaxine Metabolites: Compounds like 1-[2-(dimethylamino)-1-(4-hydroxyphenyl)ethyl]cyclohexanol (ODV) are active metabolites with dual serotonin-norepinephrine reuptake inhibition. ODV succinate shows a 261 ng·hr/mL AUC in beagles, indicating robust bioavailability .

Structural Impact on Activity :

- Aminoalkyl substituents: Enhance transporter binding affinity (e.g., WAY-260022’s selectivity for norepinephrine transporters) .

- Hydroxyphenyl groups : Improve metabolic stability and brain penetration, as seen in venlafaxine derivatives .

Preparation Methods

Synthesis of 1-(4-Hydroxybut-1-enyl)cyclohexanol

The precursor 1-(4-hydroxybut-1-enyl)cyclohexanol can be synthesized via a Wittig reaction. Cyclohexanone reacts with a phosphorus ylide derived from 4-hydroxybutyltriphenylphosphonium bromide. To avoid interference from the hydroxyl group, protection with a tert-butyldimethylsilyl (TBDMS) ether is necessary. The ylide is generated using n-butyllithium, which facilitates the formation of the alkene upon reaction with cyclohexanone. Deprotection with tetrabutylammonium fluoride (TBAF) yields the unsaturated alcohol.

Reaction Conditions :

-

Ylide Preparation : 4-(TBDMSoxy)butyltriphenylphosphonium bromide, n-BuLi, THF, −78°C.

-

Wittig Reaction : Cyclohexanone, room temperature, 12 h.

-

Deprotection : TBAF, THF, 0°C to room temperature.

Hydrogenation of the Unsaturated Intermediate

The unsaturated intermediate undergoes hydrogenation using palladium on carbon (Pd/C) in methanol under atmospheric hydrogen pressure. This method, adapted from the hydrogenation of 4-(4-hydroxyphenyl)-3-cyclohexen-1-ol, ensures complete saturation of the double bond while preserving hydroxyl functionality.

Optimized Hydrogenation Parameters :

| Parameter | Value |

|---|---|

| Catalyst | 5% Pd/C (0.19 g per 0.10 mol) |

| Solvent | Methanol |

| Temperature | 30–35°C |

| Pressure | Atmospheric |

| Yield | 89–95% |

The reaction proceeds via adsorption of hydrogen onto the catalyst surface, followed by syn-addition across the double bond. The use of methanol as a solvent enhances catalyst activity and prevents over-reduction.

Grignard Addition to Cyclohexanone

Grignard reagents offer a direct route to introduce alkyl chains onto carbonyl compounds. For this compound, a protected 4-hydroxybutylmagnesium bromide reacts with cyclohexanone, followed by deprotection.

Protection and Grignard Formation

4-Hydroxybutanol is protected as a TBDMS ether to prevent side reactions. The protected alcohol is converted to the corresponding bromide using PBr₃, followed by reaction with magnesium to form the Grignard reagent.

Key Steps :

-

Protection : 4-Hydroxybutanol + TBDMSCl → 4-(TBDMSoxy)butanol.

-

Bromination : 4-(TBDMSoxy)butanol + PBr₃ → 1-bromo-4-(TBDMSoxy)butane.

-

Grignard Synthesis : 1-bromo-4-(TBDMSoxy)butane + Mg → 4-(TBDMSoxy)butylmagnesium bromide.

Nucleophilic Addition and Deprotection

The Grignard reagent adds to cyclohexanone, forming a tertiary alcohol. Acidic workup hydrolyzes the intermediate, and TBAF-mediated deprotection yields the target diol.

Reaction Metrics :

-

Addition Temperature : 0°C to room temperature.

-

Yield Post-Deprotection : 75–82%.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of the primary methods:

| Method | Yield | Catalyst Cost | Steps | Scalability |

|---|---|---|---|---|

| Catalytic Hydrogenation | 89–95% | Moderate | 3 | High |

| Grignard Addition | 75–82% | High | 5 | Moderate |

| TEMPO Oxidation | N/A | High | – | Low |

Catalytic hydrogenation emerges as the most viable industrial method due to its high yield and minimal steps. The Grignard route, though reliable, involves costly protection-deprotection sequences.

Challenges and Side Reactions

-

Protection-Deprotection Overhead : TBDMS protection adds complexity and cost, particularly in large-scale synthesis.

-

Catalyst Poisoning : Residual moisture or oxygen can deactivate Pd/C, necessitating strict anaerobic conditions.

-

Regioselectivity in Wittig Reactions : Ensuring the alkene forms exclusively at the desired position requires precise control of ylide reactivity and reaction kinetics.

Industrial-Scale Considerations

The first patent’s hydrogenation protocol is readily adaptable to continuous-flow reactors, enhancing throughput. Methanol’s low boiling point (64.7°C) facilitates solvent recovery, reducing environmental impact.

Q & A

Basic: What are the primary synthetic pathways for 1-(4-Hydroxybutyl)cyclohexanol, and how are their efficiencies assessed?

Methodological Answer:

The synthesis of this compound typically involves functionalization of cyclohexanol derivatives. One approach includes:

- Esterification-Hydrolysis Route : Cyclohexene reacts with formic acid via esterification to form cyclohexyl formate, followed by hydrolysis to yield cyclohexanol derivatives. Reactive distillation can enhance conversion rates by integrating reaction and separation, achieving near-complete conversion with minimal catalyst .

- Propargylic Alcohol Functionalization : Using tetraethoxybutynyl precursors, stereospecific reduction (e.g., hydrogenation) generates allylic alcohols. For example, 1-(3,3,4,4-tetraethoxybut-1-ynyl)cyclohexanol can be reduced to yield (Z)-isomers with up to 89% efficiency under optimized conditions .

Efficiency Metrics : Yield (e.g., 88% for oxime intermediates ), reaction time, catalyst loading, and purity (assessed via GC or HPLC ).

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Determines structural conformation, including hydroxyl and alkyl group positioning.

- Gas Chromatography (GC) : Quantifies purity and identifies byproducts (e.g., cyclohexanone derivatives) using hexane extraction and sodium hydroxide treatment .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., C₁₀H₁₈O₂, MW 170.25) and fragmentation patterns .

- IUPAC Standard InChIKey : Validates stereochemical descriptors (e.g., computed via PubChem tools ).

Advanced: How can multivariate statistical methods optimize the synthesis of this compound?

Methodological Answer:

- Box-Behnken Design (BBD) : A response surface methodology (RSM) evaluates variables like temperature, molar ratios, and catalyst concentration. For cyclohexane oxidation, BBD identified optimal conditions for converting cyclohexane to cyclohexanol (85% selectivity) by analyzing interaction effects between variables .

- Process Optimization : Models predict yield responses (e.g., 3D surface plots) to minimize experimental runs while maximizing conversion efficiency .

Advanced: What catalytic strategies minimize side reactions during this compound synthesis?

Methodological Answer:

- Reactive Distillation : Combines esterification and hydrolysis in a single unit, reducing side-product formation (e.g., dimerization) by continuously removing water .

- Iron-Based Catalysts : FeIVO species enhance selectivity in oxidation steps, reducing over-oxidation to ketones (e.g., cyclohexanone) .

- Stereochemical Control : Use of chiral catalysts (e.g., (1S,2R)-configurations) ensures regioselective functionalization, as demonstrated in phenylcyclohexanol syntheses .

Basic: What are the recommended storage conditions to ensure the stability of this compound?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation.

- Handling : Use flame-retardant clothing and inspect gloves for integrity to avoid dermal exposure .

- Solubility : Store away from polar solvents (water-insoluble due to hydrophobic cyclohexane core) .

Advanced: How does stereochemistry impact the biological activity of this compound derivatives?

Methodological Answer:

- Stereospecific Synthesis : (E)- and (Z)-isomers of allylic alcohols (e.g., 1-(1-hexenyl)cyclohexanol) exhibit distinct bioactivity profiles. For example, (E)-isomers may show enhanced antimicrobial activity due to spatial alignment with target enzymes .

- Catalytic Asymmetric Reduction : Chiral catalysts (e.g., Ru-BINAP complexes) yield enantiomerically pure intermediates, critical for drug development (e.g., venlafaxine synthesis via cyano intermediates ).

Advanced: How can computational modeling aid in predicting reaction pathways for this compound?

Methodological Answer:

- Residue Curve Analysis : Simulates reactive distillation dynamics to identify azeotropic points and optimize column design .

- Density Functional Theory (DFT) : Predicts transition states and activation energies for hydroxylation steps, guiding catalyst selection .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What are the challenges in scaling up laboratory synthesis of this compound to pilot plants?

Methodological Answer:

- Heat Management : Exothermic reactions (e.g., esterification) require jacketed reactors to control temperature gradients .

- Catalyst Recycling : Heterogeneous catalysts (e.g., immobilized FeIVO) improve reusability and reduce costs .

- Process Integration : Combining steps (e.g., in-situ hydrolysis) minimizes intermediate purification .

Advanced: How do solvent systems influence the reaction kinetics of this compound synthesis?

Methodological Answer:

- Polar Aprotic Solvents : DMF or DMSO accelerate nucleophilic substitutions by stabilizing transition states.

- Solvent-Free Systems : Reactive distillation eliminates solvent recovery steps, enhancing energy efficiency .

- Phase-Transfer Catalysis : Biphasic systems (water/organic) improve yields in hydrolysis steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.